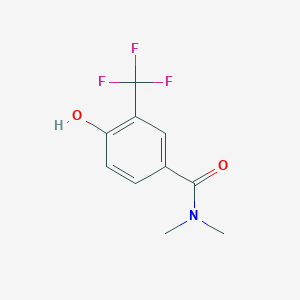
4-Hydroxy-N,N-dimethyl-3-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-N,N-dimethyl-3-(trifluoromethyl)benzamide is a chemical compound with the molecular formula C10H10F3NO. It is characterized by the presence of a trifluoromethyl group attached to a benzamide structure, which imparts unique chemical properties. This compound is of interest in various fields, including organic chemistry, pharmaceuticals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-N,N-dimethyl-3-(trifluoromethyl)benzamide typically involves the reaction of 3-bromobenzotrifluoride with N,N-dimethylacetamide and carbon monoxide . The reaction conditions often include the use of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Hydroxy-N,N-dimethyl-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides with various functional groups.
Applications De Recherche Scientifique
4-Hydroxy-N,N-dimethyl-3-(trifluoromethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation
Mécanisme D'action
The mechanism of action of 4-Hydroxy-N,N-dimethyl-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- N,N-Dimethyl-3-(trifluoromethyl)benzamide
- 4-Hydroxy-3-(trifluoromethyl)benzonitrile
- 3,5-Bis(trifluoromethyl)benzamide
Comparison: 4-Hydroxy-N,N-dimethyl-3-(trifluoromethyl)benzamide is unique due to the presence of both a hydroxyl group and a trifluoromethyl group on the benzamide structure. This combination imparts distinct chemical properties, such as increased reactivity and enhanced biological activity, compared to similar compounds .
Propriétés
Formule moléculaire |
C10H10F3NO2 |
|---|---|
Poids moléculaire |
233.19 g/mol |
Nom IUPAC |
4-hydroxy-N,N-dimethyl-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C10H10F3NO2/c1-14(2)9(16)6-3-4-8(15)7(5-6)10(11,12)13/h3-5,15H,1-2H3 |
Clé InChI |
NJLXBVPULIBFEZ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)C1=CC(=C(C=C1)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


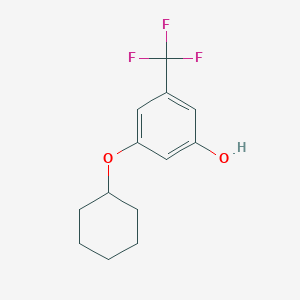
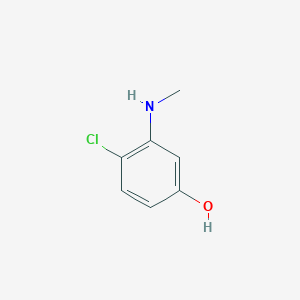
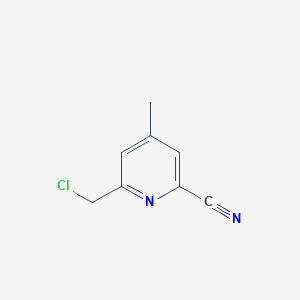
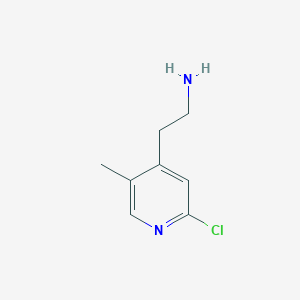
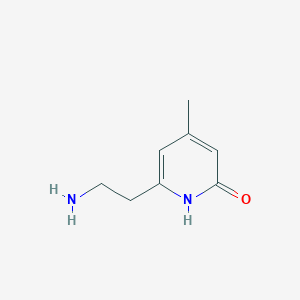
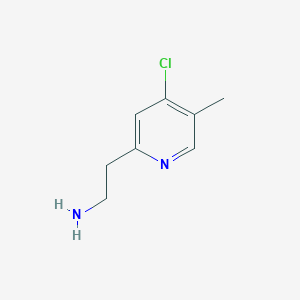
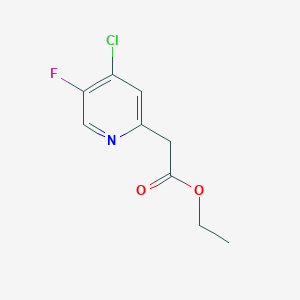
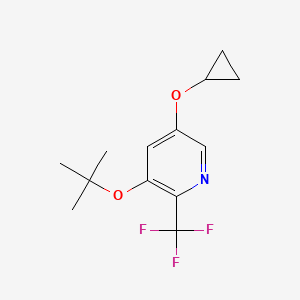
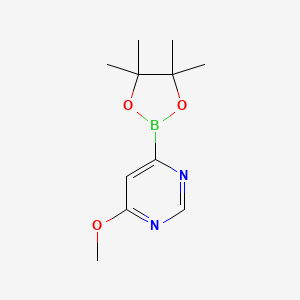

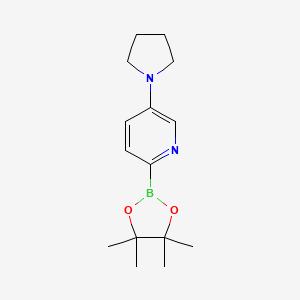
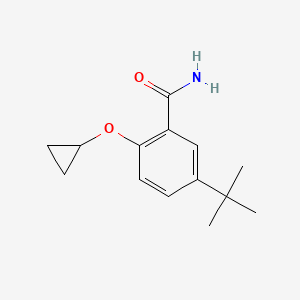
![2-Chloro-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-A][1,4]diazepine](/img/structure/B14845379.png)
![Benzyl ([4-formyl-6-(trifluoromethyl)pyrimidin-2-YL]methyl)carbamate](/img/structure/B14845380.png)
